
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with a pyridin-2-yl group, a thiosemicarbazido group, and a trifluoromethyl group, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the corresponding Schiff base, which is then reacted with thiosemicarbazide to yield the thiosemicarbazone intermediate. This intermediate undergoes cyclization with a trifluoromethyl-substituted reagent under acidic or basic conditions to form the final pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
化学反应分析
Types of Reactions
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosemicarbazido group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce various substituted derivatives .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
作用机制
The mechanism by which 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The thiosemicarbazido group can form strong interactions with metal ions and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can disrupt key biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the thiosemicarbazido and trifluoromethyl groups, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)pyrimidine: Does not contain the pyridin-2-yl and thiosemicarbazido groups, leading to reduced biological activity.
Thiosemicarbazido-pyrimidine derivatives: Similar structure but without the trifluoromethyl group, affecting their lipophilicity and cellular uptake.
Uniqueness
The combination of the pyridin-2-yl, thiosemicarbazido, and trifluoromethyl groups in 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C11H9F3N6S |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20) |
InChI 键 |
XGIJNQOIUIFPKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




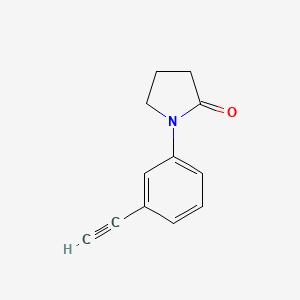
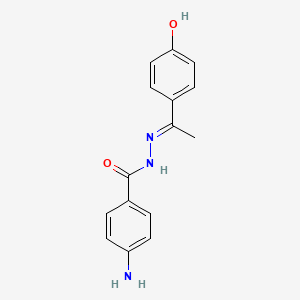
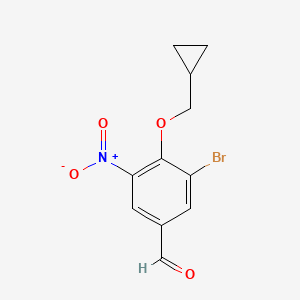
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)


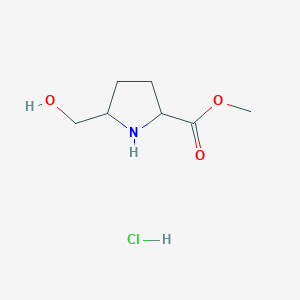
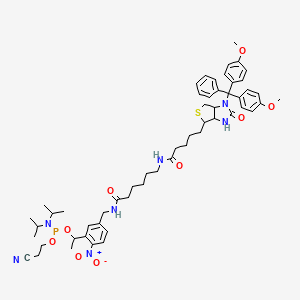
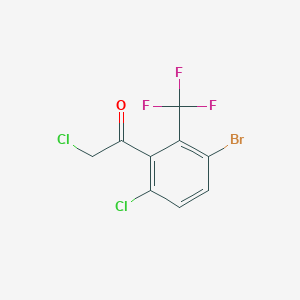
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
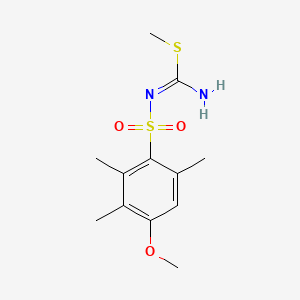
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
